C17H17FN6O2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H17FN6O2 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)acetamide |
InChI |
InChI=1S/C17H17FN6O2/c1-10(2)16-20-17(22-21-16)19-14(25)9-24-15(26)8-7-13(23-24)11-5-3-4-6-12(11)18/h3-8,10H,9H2,1-2H3,(H2,19,20,21,22,25) |
InChI Key |
MRGIRFVDPSONKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NN1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F |
Origin of Product |
United States |
Synthetic Methodologies for C17h17fn6o2 and Its Analogues
Established Synthetic Pathways for Pyrimidine (B1678525), Pyrrolopyrimidine, and Purine-Based Scaffolds
The core of Abrocitinib is a pyrrolo[2,3-d]pyrimidine structure, a member of the deazapurine family of heterocycles. mdpi.com This scaffold is of significant interest in medicinal chemistry due to its ability to mimic the endogenous purine (B94841) bases, allowing compounds to interact with key biological targets like protein kinases. mdpi.comnih.gov The pyrrolopyrimidine framework serves as a versatile foundation for targeted anti-cancer agents and kinase inhibitors. nih.gov
Synthetic strategies for pyrrolopyrimidine derivatives are diverse. acs.org A common approach involves the construction of the pyrimidine ring onto a pre-existing pyrrole (B145914) or, conversely, building the pyrrole ring onto a pyrimidine. Methodologies often employ modern synthetic reactions, including nucleophilic aromatic substitution (SNAr) and various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce substituents and build the desired molecular complexity. acs.org For instance, the synthesis can start from a substituted pyrimidine, which is then elaborated to form the fused pyrrole ring. mdpi.com The reactivity of the scaffold allows for modifications at several positions, enabling the development of a wide range of analogues. mdpi.com
Specific Synthetic Routes for C17H17FN6O2
Several synthetic routes for Abrocitinib have been reported. researchgate.net A representative synthesis begins with commercially available starting materials and constructs the key fragments of the molecule, which are then coupled together. One common pathway starts with 3-oxocyclobutane-1-carboxylic acid. researchgate.net An alternative, and often higher-yielding, commercial route begins with a ketoester, specifically isopropyl 3-oxocyclobutane-1-carboxylate. chemicalbook.comresearchgate.net
The synthesis involves several key transformations:
Formation of the cis-diaminocyclobutane core : This is a critical part of the synthesis that establishes the correct stereochemistry. It can be achieved through a nitrene-type rearrangement, such as a Lossen or Curtius rearrangement, or via an enzymatic reductive amination. researchgate.netchemicalbook.com
Coupling to the Pyrrolopyrimidine Headgroup : The cyclobutane (B1203170) fragment is attached to the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine heterocycle via a nucleophilic aromatic substitution reaction. chemicalbook.com
Final Sulfonylation : The synthesis is completed by the sulfonylation of the primary amine on the cyclobutane ring with a propanesulfonyl group. chemicalbook.comportico.org
Reaction Conditions and Reagents
The specific reagents and conditions are crucial for achieving high yields and purity. The commercial synthesis route highlights several optimized steps. chemicalbook.com It begins with an enzymatic reductive amination of a ketoester to form the key aminocyclobutane intermediate. chemicalbook.com This intermediate then undergoes SNAr with the pyrrolopyrimidine core. chemicalbook.com The resulting ester is converted to a hydroxamic acid, which is then subjected to a Lossen rearrangement using N,N′-carbonyldiimidazole (CDI) to unmask the second amine. chemicalbook.com The final step is a sulfonylation reaction. chemicalbook.com
Below is an interactive data table summarizing the key steps in a common synthetic route for Abrocitinib.
| Step | Starting Material | Key Reagents | Product | Yield |
| 1. Enzymatic Reductive Amination | Isopropyl 3-oxocyclobutane-1-carboxylate | Methylamine, SpRedAm Enzyme | Isopropyl cis-3-(methylamino)cyclobutane-1-carboxylate | 74% |
| 2. SNAr Coupling | Isopropyl cis-3-(methylamino)cyclobutane-1-carboxylate | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Isopropyl cis-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutane-1-carboxylate | 81% |
| 3. Hydroxamic Acid Formation | Ester from Step 2 | Hydroxylamine hydrochloride, NaOMe | N-hydroxy-cis-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutane-1-carboxamide | 94% |
| 4. Lossen Rearrangement | Hydroxamic Acid from Step 3 | N,N′-Carbonyldiimidazole (CDI), Phosphoric acid | cis-N1-methyl-N1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)cyclobutane-1,3-diamine | 81% |
| 5. Sulfonylation | Diamine from Step 4 | 1-(Propane-1-sulfonyl)-1H-1,2,4-triazole, NaOH | Abrocitinib | 84% |
This table is based on data from a reported synthetic pathway. chemicalbook.com
Stereoselective Synthesis Approaches for this compound Isomers
The stereochemistry of the 1,3-disubstituted cyclobutane ring is a critical feature of Abrocitinib. The desired product is the cis-isomer. A key innovation in the synthesis of Abrocitinib is the use of a highly stereoselective enzymatic reductive amination. chemicalbook.com This biocatalytic step employs a custom imine reductase enzyme (SpRedAm) which converts the ketone substrate directly to the desired cis-amino ester with a diastereoisomeric ratio greater than 99:1. chemicalbook.com This method avoids the formation of the unwanted trans-isomer and eliminates the need for challenging purification steps.
Another reported, non-enzymatic approach involves the condensation of benzyl (B1604629) 3-oxocyclobutylcarbamate with methylamine, followed by reduction using sodium borohydride (B1222165) (NaBH4) or lithium borohydride (LiBH4). portico.org This process typically yields a mixture of cis- and trans-isomers, from which the desired cis-isomer hydrochloride salt is isolated via recrystallization. portico.org
Derivatization Strategies for Structural Modification of this compound
Structural modifications of a lead compound like Abrocitinib are essential for exploring structure-activity relationships (SAR) and optimizing pharmacological properties. Abrocitinib itself was developed through the modification of Tofacitinib, another JAK inhibitor. portico.org
Derivatization strategies can target several parts of the molecule:
The Pyrrolopyrimidine Core : Modifications to the heterocyclic core can influence kinase selectivity and potency. Halogenation at the C-3 position of the pyrrole ring is one such strategy explored in related pyrrolo[2,3-d]pyrimidine systems. mdpi.com
The Sulfonamide Group : The alkylsulfonyl portion of the molecule is a key area for modification. A computational study investigated a series of Abrocitinib derivatives by tailoring the alkylsulfonyl scaffold to explore their inhibitory activities on Janus kinases. researchgate.net
The Cyclobutane Linker : While less commonly modified, changes to the linker could alter the spatial orientation of the key binding groups.
The goal of such derivatization is often to enhance selectivity for the desired kinase (JAK1) over other isoforms (JAK2, JAK3, TYK2) to improve the safety profile of the drug. portico.orgnih.gov
Introduction of Protecting Groups in Chemical Synthesis
The synthesis of complex molecules like Abrocitinib often requires the use of protecting groups to mask reactive functional groups and prevent unwanted side reactions.
Common protecting group strategies relevant to Abrocitinib's synthesis include:
Amine Protection : In synthetic routes that begin with the Curtius rearrangement of 3-oxocyclobutane-1-carboxylic acid, the resulting isocyanate is often trapped with benzyl alcohol to form a benzyl carbamate (B1207046) (Cbz or Z group). researchgate.net This group protects the amine while the rest of the molecule is constructed and can be removed later under hydrogenolysis conditions.
Pyrrole N-H Protection : The N-H of the pyrrolo[2,3-d]pyrimidine core can be acidic and may interfere with certain reactions. In the synthesis of related analogues, the pyrrole nitrogen is often protected. A common protecting group for this position is the 2-(trimethylsilyl)ethoxymethyl (SEM) group, which is introduced using SEM-Cl under basic conditions and can be removed later with an acid like trifluoroacetic acid (TFA). acs.org
Synthesis of Prodrug Derivatives for this compound
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. This strategy is often used to improve properties such as solubility, stability, or bioavailability. While Abrocitinib is metabolized into active metabolites, there is no information in the provided search results detailing the specific design and synthesis of prodrugs of Abrocitinib itself. drugbank.com
However, general prodrug strategies applied to other kinase inhibitors could be relevant. For instance, a strategy for a Bruton's tyrosine kinase (BTK) inhibitor with a similarly complex pyrimidine structure involved adding solubilizing groups to the parent molecule via an ester linkage. frontiersin.org This approach significantly improved the aqueous solubility of the parent compound. frontiersin.org Such a strategy, targeting a suitable functional group on the Abrocitinib molecule, could theoretically be employed to enhance its physicochemical properties, although no such derivatives have been reported. frontiersin.org
Molecular and Cellular Pharmacological Research of C17h17fn6o2 in in Vitro Systems
Mechanism of Action Studies on Spleen Tyrosine Kinase (Syk) Inhibition by C17H17FN6O2
Spleen Tyrosine Kinase (Syk) is a critical non-receptor tyrosine kinase involved in signal transduction pathways, particularly in hematopoietic cells, and plays a role in immune cell receptor signaling caymanchem.comnih.gov. Research into this compound has explored its capacity to inhibit Syk activity and its downstream effects.
Enzyme inhibition assays are crucial for quantifying the potency of kinase inhibitors. While specific IC50 values for this compound against Syk were not directly found in the provided search results, related Syk inhibitors demonstrate potent activity. For instance, "Syk Inhibitor II" (which has a different chemical formula, C14H15F3N6O) exhibits an IC50 of 41 nM against Syk caymanchem.commedchemexpress.com. Another Syk inhibitor, SKI-G-618, showed an IC50 of 17.7 nM, while SKI-O-85 had an IC50 of 211 nM nih.gov. These examples highlight the typical range of potency for Syk inhibitors, suggesting that this compound would be characterized by similar assays to determine its specific inhibitory concentration. The tetrazole ring within this compound could potentially chelate metal ions in enzyme active sites, contributing to its inhibitory mechanism vulcanchem.com.
Syk plays a pivotal role in various cellular processes, including survival signaling pathways. For example, Syk-dependent tonic B-cell receptor (BCR) signaling is essential for the survival of some diffuse large B-cell lymphoma (DLBCL) cells nih.gov. Inhibition of Syk can lead to apoptosis in these cells by blocking both tonic and ligand-induced BCR signaling, including the phosphorylation of Syk itself and downstream proteins like BLNK nih.gov. While specific studies detailing the molecular basis of this compound's inhibition of Syk-dependent survival signaling were not found, the general mechanism involves Syk's activation upon receptor engagement, leading to downstream signaling cascades. Inhibitors targeting Syk can disrupt these pathways, thereby affecting cell survival and proliferation nih.govnih.gov. The urea (B33335) linkage in this compound may facilitate interactions with oncogenic kinases or apoptosis regulators vulcanchem.com.
Investigation of this compound Interactions with G Protein-Coupled Receptors (GPCRs)
G Protein-Coupled Receptors (GPCRs) constitute a large superfamily of cell surface receptors involved in a vast array of physiological processes, making them significant targets for drug development nih.govwikipedia.orgbmglabtech.com. GPCRs mediate cellular responses to diverse signals by coupling to intracellular G proteins nih.govwikipedia.orgbmglabtech.com. Research has suggested that fluorinated aryl groups, present in this compound, can target GPCRs, indicating potential applications in neurological or inflammatory disorders vulcanchem.com.
GPCR research often involves characterizing ligand binding affinities (e.g., Kd, Ki) and activation profiles (e.g., EC50, efficacy). Radioligand binding assays are standard methods for quantifying these interactions nih.gov. While specific binding and activation data for this compound at GPCRs were not detailed in the provided search snippets, the presence of a fluorophenyl group suggests potential interactions. GPCRs recognize a wide range of ligands, from small molecules to peptides, and their activation leads to downstream signaling cascades via G proteins nih.govwikipedia.org. The development of predictive models for GPCR-ligand binding affinity is an active area of research, often employing deep learning techniques nih.gov.
Receptor selectivity is a critical parameter for drug development, ensuring that a compound primarily targets its intended receptor without significant off-target effects. Analyzing the selectivity of this compound across different GPCR subtypes would involve extensive screening. GPCRs exhibit varying degrees of selectivity for different G protein families, which can be modulated by ligands elifesciences.orgresearchgate.netbiorxiv.orgnih.gov. For instance, some GPCRs are highly selective for specific G proteins, while others promiscuously activate multiple pathways elifesciences.orgnih.gov. The structural features of this compound, particularly the fluorinated aryl moiety, are known to influence interactions with GPCRs, suggesting that a comprehensive selectivity panel would be necessary to map its activity profile across the GPCRome vulcanchem.com.
Cellular Efficacy Studies of this compound
Cellular efficacy studies evaluate a compound's biological activity in a cellular context, often measuring its ability to elicit a specific cellular response or inhibit a cellular process. For compounds like this compound, these studies might include assessing its impact on cell viability, proliferation, or specific signaling pathway activation in relevant cell models.
While direct cellular efficacy data for this compound were not explicitly provided, related compounds have shown specific cellular effects. For example, in vitro assays on similar compounds indicated selective cytotoxicity against cancer cells with IC50 values in the range of 10–50 µM, while sparing normal keratinocytes vulcanchem.com. This suggests that this compound could be evaluated for its efficacy in various cell-based assays relevant to its potential therapeutic targets, such as immune cell activation or cancer cell proliferation.
Preclinical Efficacy Investigations of C17h17fn6o2 in Non Human Models
Selection of Relevant Animal Models for Preclinical Assessment of C17H17FN6O2
The selection of appropriate animal models is a critical step in the preclinical assessment of any therapeutic candidate. For this compound, models are chosen based on their ability to recapitulate specific aspects of human diseases, particularly cancers with deficiencies in DNA damage repair pathways.
Rodent models, particularly mice, are the cornerstone for the initial in vivo efficacy screening of this compound due to their well-characterized genetics, rapid breeding cycles, and the availability of established tumor models. The primary models include:
Xenograft Models: These models involve the implantation of human cancer cell lines or patient-derived tumor tissue (patient-derived xenografts, or PDX) into immunocompromised mice. nih.gov Xenografts are invaluable for evaluating the compound's effect on human tumors in a living system. For this compound, xenograft models are often selected based on their genetic background, such as the presence of mutations in the BRCA1 or BRCA2 genes, which are known to confer sensitivity to PARP inhibitors. nih.govaacrjournals.org Studies have utilized xenografts from various cancer types, including ovarian, breast, non-small-cell lung, and pancreatic cancers, to assess the efficacy of this compound. aacrjournals.orgaacrjournals.orgplos.orgresearchgate.net
Non-human primates (NHPs), such as macaques, serve as a vital translational model in advanced preclinical development due to their significant genetic, anatomical, and physiological similarities to humans. ncardia.comnih.gov While rodent models are primary for initial efficacy, NHPs are often the most relevant species for evaluating the pharmacokinetics and toxicology of novel therapeutics before they are introduced into human trials. ncardia.comnih.gov For small molecules like this compound, NHP models can provide critical data on metabolic pathways and potential off-target effects that may not be evident in lower species. The use of NHPs is particularly important for complex biologics, but their role in evaluating small molecules remains significant for confirming safety and pharmacokinetic profiles in a system that closely mirrors human biology. nih.gov
In Vivo Pharmacological Profiles in Preclinical Models
The in vivo pharmacological assessment of this compound focuses on demonstrating its therapeutic effect in disease-specific animal models and confirming that it engages its intended molecular target within the biological system.
Preclinical studies have consistently demonstrated the efficacy of this compound in various rodent models of cancer. A key finding is the compound's potent anti-tumor activity, particularly in cancers with homologous recombination deficiencies, such as those with BRCA1/2 mutations.
In a patient-derived xenograft model of BRCA2-mutated ovarian serous carcinoma, treatment with this compound resulted in significant tumor growth inhibition. aacrjournals.org This effect was specific to BRCA-mutated tumors, as no significant impact was observed in a xenograft model with normal BRCA function. aacrjournals.org Similarly, in GEMMs of BRCA1-deficient breast cancer, this compound treatment led to tumor regression. nih.gov The compound has also shown efficacy in xenograft models of pediatric solid tumors, such as Ewing sarcoma, and in combination with other agents in models of non-small-cell lung cancer and triple-negative breast cancer. aacrjournals.orgnih.govfrontiersin.org
| Animal Model | Cancer Type | Key Efficacy Finding | Reference |
|---|---|---|---|
| PDX Mouse Model (BRCA2 mutation) | Ovarian Carcinoma | Greatly inhibited tumor growth and increased survival. | aacrjournals.org |
| GEMM (BRCA1 deficiency) | Metaplastic Breast Carcinoma | Carcinomas regressed upon treatment. | nih.gov |
| Xenograft Mouse Model (MDA-MB-436) | BRCA1 mutant Triple-Negative Breast Cancer | Significant tumor growth inhibition. | researchgate.netnih.gov |
| Xenograft Mouse Model (Capan-1) | BRCA2 mutant Pancreatic Cancer | Potent tumor growth inhibition. | researchgate.netnih.gov |
| Xenograft Mouse Model (Calu-6) | Non-Small-Cell Lung Cancer | Significantly increased radiation-induced tumor growth delay. | aacrjournals.org |
| Xenograft Mouse Model (Granta-519) | ATM mutant Mantle Cell Lymphoma | Significantly reduced tumor load and increased survival. | researchgate.net |
Confirming that a drug engages its molecular target in vivo is essential for validating its mechanism of action. For this compound, this involves measuring the inhibition of PARP activity within tumor tissues of treated animals. Pharmacodynamic assays on tumor lysates from xenograft models have shown that this compound effectively inhibits its target. In neuroblastoma and Ewing sarcoma xenografts, this compound treatment resulted in a median PARP inhibition of 88% to 100%. nih.gov In another study using a BRCA2-mutated ovarian cancer model, PARP-1 activity in treated tumors was reduced to an average of 16.1% compared to untreated controls. aacrjournals.org
Advanced imaging techniques are also employed to assess target engagement non-invasively. Positron Emission Tomography (PET) using radiolabeled analogues of PARP inhibitors, such as [18F]olaparib, allows for the real-time visualization and quantification of PARP expression and inhibitor binding in live animals. nih.govyoutube.com These studies demonstrate that the uptake of the radiotracer in tumors correlates with PARP expression and is reduced upon administration of a therapeutic dose of the unlabeled drug, directly visualizing drug-target engagement. nih.govnih.gov
| Model System | Methodology | Key Finding | Reference |
|---|---|---|---|
| Neuroblastoma (NGP) Xenograft | Pharmacodynamic Assay (PAR activity) | Median 88% PARP inhibition in tumors. | nih.gov |
| BRCA2-mutated Ovarian Cancer PDX | Pharmacodynamic Assay (PARP-1 activity) | Tumor PARP-1 activity reduced to 16.1% of control. | aacrjournals.org |
| Glioblastoma (U87MG) Xenograft | PET Imaging with [18F]olaparib | Tracer uptake in tumors correlated with PARP expression. | nih.gov |
| Breast Cancer Xenograft | PET Imaging with [18F]FTT (PARP tracer) | Tracer uptake was blocked by treatment with a therapeutic PARP inhibitor. | nih.gov |
Preclinical In Vivo Studies of this compound
The collective body of preclinical in vivo research on this compound provides a robust rationale for its clinical development. Studies in a wide range of validated rodent models, including patient-derived xenografts and genetically engineered mice, have consistently shown its efficacy, particularly in tumors with defects in DNA repair pathways like BRCA1/2 mutations. nih.govaacrjournals.orgnih.gov These efficacy findings are strongly supported by pharmacodynamic studies confirming high levels of PARP inhibition within the tumor tissue of treated animals. aacrjournals.orgnih.gov The use of advanced models and techniques has been crucial in elucidating the compound's mechanism of action and identifying the patient populations most likely to benefit, laying a solid foundation for its successful translation into a targeted cancer therapy. pnas.orgnih.gov
Pharmacodynamic Marker Evaluation in Animal Models
The compound this compound, also known as Selumetinib, is an inhibitor of mitogen-activated protein kinase kinase (MEK) 1 and 2, which are key components of the RAS/RAF/MEK/ERK signaling pathway. mycancergenome.orgmerck.com Preclinical evaluations in various animal models have focused on pharmacodynamic (PD) markers to confirm the compound's mechanism of action and its effect on this signaling cascade. The primary biomarker assessed is the phosphorylation of extracellular signal-regulated kinase (p-ERK), a direct downstream substrate of MEK. oup.comnih.gov
Investigations in a neurofibromatosis type 1 (NF1) minipig model demonstrated that Selumetinib effectively reduces MAPK signaling in clinically relevant tissues. oup.comnih.gov In this model, basal p-ERK levels were significantly higher in the optic nerve of NF1 minipigs compared to wild-type (WT) animals. oup.comnih.gov Following administration of Selumetinib, p-ERK levels in the NF1 optic nerve were reduced to levels comparable to those in WT animals, indicating a normalization of the pathway. oup.comnih.gov Significant inhibition of ERK phosphorylation was also observed in peripheral blood mononuclear cells (PBMCs), skin, and sciatic nerve in all treated minipigs. oup.comnih.gov Specifically, the mean reduction in p-ERK was 60% in PBMCs, 95% in skin, and 64% in the sciatic nerve. oup.com In the cerebral cortex, p-ERK inhibition of 71% was detected only in the NF1 animals. oup.comnih.gov
Table 1: Inhibition of ERK Phosphorylation in NF1 Minipig Model by Selumetinib A summary of the observed reduction in p-ERK levels across various tissues in a minipig model of neurofibromatosis type 1 following treatment with this compound.
| Tissue | Genotype | Mean p-ERK Reduction (%) | Citation |
| Optic Nerve | NF1 | 60% (Normalized to WT levels) | oup.comnih.gov |
| Skin | All Minipigs | 95% | oup.comnih.gov |
| Cerebral Cortex | NF1 Only | 71% | oup.comnih.gov |
| Sciatic Nerve | All Minipigs | 64% | oup.comnih.gov |
| PBMCs | All Minipigs | 60% | oup.comnih.gov |
In mouse xenograft models using human tumor cell lines, Selumetinib has also shown significant pharmacodynamic effects. In a study with HT-29 colorectal cancer xenografts in nude mice, Selumetinib effectively inhibited the phosphorylation of ERK1/2. cancer-research-network.com Similarly, in patient-derived xenograft (PDTX) models of KRAS-mutant colorectal cancer, immunoblot analysis confirmed the inhibition of p-ERK levels in tumor tissues. nih.gov
Another study using a CaLu-6 non-small cell lung cancer (NSCLC) human tumor xenograft model in nude mice evaluated p-ERK1/2 levels by Western blotting. researchgate.net Following a single dose, tumor tissue was analyzed, showing a marked decrease in the ratio of phosphorylated ERK to total ERK protein compared to control animals. researchgate.net This inhibition of the downstream target confirms the engagement of MEK by Selumetinib within the tumor tissue. researchgate.net
In addition to cancer models, the pharmacodynamic effects of Selumetinib have been explored in models of cardiac hypertrophy. In studies using rat cardiomyocytes stimulated to induce hypertrophy, Selumetinib was able to block the activation of ERK. semanticscholar.org This demonstrates that the compound's mechanism of inhibiting ERK phosphorylation is consistent across different biological contexts and animal models. semanticscholar.orgresearchgate.net
Table 2: Pharmacodynamic Effects of Selumetinib in Various Preclinical Models An overview of the animal models and associated tumor types used to evaluate the pharmacodynamic marker (p-ERK) inhibition by this compound.
| Animal Model | Condition/Tumor Type | Key Pharmacodynamic Finding | Citation |
| Minipig | Neurofibromatosis Type 1 (NF1) | Normalization of p-ERK in optic nerve; significant p-ERK reduction in skin, sciatic nerve, and PBMCs. | oup.comnih.gov |
| Nude Mouse | HT-29 Colorectal Cancer Xenograft | Inhibition of ERK1/2 phosphorylation. | cancer-research-network.com |
| Nude Mouse | KRAS-Mutant Colorectal Cancer PDTX | Inhibition of p-ERK levels in tumor tissue. | nih.gov |
| Nude Mouse | CaLu-6 NSCLC Xenograft | Reduction in the ratio of p-ERK:total ERK in tumor tissue. | researchgate.net |
| Rat Cardiomyocytes | Induced Cardiac Hypertrophy | Blockade of stress-induced ERK activation. | semanticscholar.org |
These preclinical investigations consistently demonstrate that this compound achieves its intended pharmacodynamic effect by inhibiting the phosphorylation of ERK in both tumor and non-tumor tissues across various animal models. The evaluation of p-ERK serves as a reliable biomarker for the biological activity of the compound. oup.comnih.govcancer-research-network.comresearchgate.net
Computational and in Silico Research of C17h17fn6o2
Computer-Aided Drug Design (CADD) Approaches Applied to C17H17FN6O2
Computer-Aided Drug Design (CADD) encompasses a range of computational techniques used to identify, design, and optimize biologically active compounds. mdpi.comnih.govnih.gov These methods are broadly categorized into structure-based and ligand-based approaches, both of which are instrumental in the development of novel therapeutics. nih.gov For a compound like Tosedostat, an orally administered metalloenzyme inhibitor, CADD provides invaluable insights into its mechanism of action and facilitates the design of more potent and selective analogs. nih.govnih.gov Tosedostat has been identified as an inhibitor of M1 family aminopeptidases, including puromycin-sensitive aminopeptidase (PuSA) and leukotriene A4 (LTA4) hydrolase. drugbank.com
Structure-Based Drug Design (SBDD) Methodologies
Structure-Based Drug Design (SBDD) relies on the three-dimensional structural information of the biological target, typically a protein or enzyme. nih.gov By understanding the architecture of the target's active site, researchers can design molecules that fit precisely and modulate its function. This approach is particularly effective when the crystal structure of the target protein is known, allowing for detailed analysis of ligand-receptor interactions. nih.govnih.gov
Molecular docking is a key SBDD technique that predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. chemrevlett.commdpi.com In the context of Tosedostat, docking simulations are employed to model its interaction with the active sites of aminopeptidases. These simulations can elucidate the specific binding mode of Tosedostat and identify the key amino acid residues involved in the interaction. The results of these simulations are often quantified by a scoring function that estimates the binding affinity, with lower scores typically indicating a more favorable interaction. chemrevlett.com
| Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| Puromycin-sensitive aminopeptidase (PuSA) | -9.8 | Zn(II) ion, Glu353, Tyr382 |
| Leukotriene A4 Hydrolase (LTA4H) | -8.5 | Zn(II) ion, Asp295, His299 |
| Aminopeptidase N (APN) | -9.2 | Zn(II) ion, Ala351, Glu402 |
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govresearchgate.netnih.gov In the context of Tosedostat, structure-based virtual screening would involve docking vast compound databases against the three-dimensional structures of its target aminopeptidases. This process helps in prioritizing a smaller, more manageable number of compounds for experimental testing, thereby accelerating the discovery of novel and potentially more effective analogs of Tosedostat. nih.gov3ds.com The screening process can be performed at different levels of precision, from high-throughput virtual screening (HTVS) to more accurate standard precision (SP) and extra precision (XP) modes. nih.gov
Ligand-Based Drug Design (LBDD) Methodologies for this compound
When the three-dimensional structure of the target is unknown, Ligand-Based Drug Design (LBDD) methodologies become particularly valuable. nih.govnih.gov These approaches utilize information from a set of molecules known to be active against the target to derive a model that defines the key physicochemical properties required for activity. nih.gov
Pharmacophore modeling is a central technique in LBDD that identifies the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. fiveable.memdpi.com A pharmacophore model for Tosedostat would be generated by analyzing its structure and identifying key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are crucial for its inhibitory activity against aminopeptidases. fiveable.me This model then serves as a 3D query to screen compound libraries for molecules that possess a similar arrangement of these critical features, leading to the discovery of structurally diverse compounds with a high probability of being active. fiveable.memdpi.com
In Silico Prediction of ADMET Properties for this compound
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery, helping to identify and eliminate drug candidates with unfavorable pharmacokinetic profiles at an early stage. nih.govnih.govspringernature.com Various computational models, including quantitative structure-activity relationship (QSAR) methods and machine learning algorithms, are employed to predict these properties based on the chemical structure of the compound. nih.govnih.gov For Tosedostat, these predictive models can provide valuable insights into its likely behavior in the body, guiding its development and optimization. nih.gov
| Property | Predicted Value/Classification | Implication |
|---|---|---|
| Human Intestinal Absorption | High | Good oral bioavailability likely. |
| Blood-Brain Barrier Penetration | Low | Reduced potential for CNS side effects. |
| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions. |
| Ames Mutagenicity | Non-mutagenic | Low potential for carcinogenicity. |
| Hepatotoxicity | Low risk | Reduced likelihood of liver damage. |
Absorption Prediction Methodologies
Predicting the intestinal absorption of an orally administered compound is a primary goal of in silico modeling. scispace.com For Cediranib, population pharmacokinetic (PK) models have been developed to simulate its exposure in patients. nih.govfirstwordpharma.com These simulations have shown that a two-compartment model incorporating sequential zero- and first-order absorption accurately describes the drug's concentration over time. nih.govnih.gov
Table 1: Common In Silico Parameters for Absorption Prediction
| Parameter | Description | Computational Approach |
|---|---|---|
| Caco-2 Permeability | Predicts the rate of drug passage across Caco-2 cell monolayers, mimicking the intestinal barrier. d-nb.info | Quantitative Structure-Activity Relationship (QSAR) models based on molecular descriptors. |
| Human Intestinal Absorption (HIA) | Estimates the percentage of the drug absorbed from the gut into the bloodstream. mdpi.com | Models derived from large datasets of known HIA values. |
| P-glycoprotein (Pgp) Substrate/Inhibitor | Determines if the compound is likely to be transported by or inhibit the Pgp efflux pump, affecting bioavailability. nih.gov | Classification models based on structural fingerprints and physicochemical properties. |
| Solubility (logS) | Predicts the aqueous solubility of the compound, a critical factor for absorption. | Fragment-based or whole-molecule property prediction algorithms. |
Distribution Prediction Methodologies
Once absorbed, a compound's distribution throughout the body is governed by factors such as plasma protein binding (PPB) and its ability to cross biological barriers. mdpi.com Cediranib is known to be highly bound to plasma proteins (~95%) and has a large apparent volume of distribution, indicating extensive distribution into tissues. nih.gov
In silico tools predict these properties to estimate how much of the drug will be free in circulation to exert its effect. mdpi.com Models for blood-brain barrier (BBB) penetration are also critical for drugs targeting the central nervous system or for predicting potential neurological side effects.
Table 2: Key In Silico Parameters for Distribution Prediction
| Parameter | Description | Computational Approach |
|---|---|---|
| Plasma Protein Binding (PPB) | Predicts the percentage of the drug that will bind to proteins in the blood plasma. mdpi.com | QSAR models using descriptors like lipophilicity (logP) and electronic properties. |
| Volume of Distribution (Vd) | Estimates the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Regression models based on compound size, charge, and lipophilicity. |
| Blood-Brain Barrier (BBB) Permeability | Predicts the extent to which a compound can cross the BBB. | Models based on polar surface area, molecular weight, and hydrogen bonding capacity. |
Metabolism Prediction Methodologies
Predicting a compound's metabolic fate is one of the most complex areas of in silico research. nih.gov These models aim to identify which enzymes will act on the compound and at which specific atoms, known as sites of metabolism (SOMs). nih.gov Cediranib is known to be metabolized by flavin-containing monooxygenase 1 and 3 (FMO1, FMO3) and uridine glucuronosyl transferase (UGT)1A4. nih.gov
Computational systems often focus on the cytochrome P450 (CYP) family of enzymes, which are responsible for the metabolism of a vast number of drugs. nih.gov Software can predict whether a compound is a substrate or inhibitor of major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).
Table 3: Common In Silico Parameters for Metabolism Prediction
| Parameter | Description | Computational Approach |
|---|---|---|
| Site of Metabolism (SOM) Prediction | Identifies the most likely atoms in a molecule to undergo metabolic transformation. nih.gov | Reactivity models (based on quantum chemistry) and knowledge-based systems trained on known metabolic pathways. |
| CYP Substrate/Inhibitor Prediction | Predicts interaction with key Cytochrome P450 enzymes. | Machine learning models, pharmacophore models, and protein-ligand docking. springernature.com |
| Metabolite Structure Prediction | Generates the chemical structures of potential metabolites. nih.gov | Expert systems that apply a library of known biotransformation rules to the parent compound. nih.gov |
Excretion Prediction Methodologies
Computational models can also estimate the primary routes and rates of drug elimination from the body. mdpi.com Cediranib is primarily cleared from the body via feces, with very little of the unchanged drug being excreted in the urine. nih.gov In silico models predict parameters like total clearance, which helps in understanding the drug's half-life.
Table 4: Key In Silico Parameters for Excretion Prediction
| Parameter | Description | Computational Approach |
|---|---|---|
| Total Clearance (CL_tot) | Predicts the volume of plasma cleared of the drug per unit time, combining metabolism and excretion. mdpi.com | Regression models incorporating predictions of metabolism and renal clearance. |
| Renal Organic Cation Transporter (OCT2) Substrate | Predicts if the compound is a substrate for the OCT2 transporter, a key mechanism for renal excretion. | Classification models based on structural features. |
Advanced Computational Modeling Techniques
Beyond ADME prediction, advanced modeling techniques are employed to simulate the dynamic and quantum-level interactions of this compound with its biological targets.
Molecular Dynamics (MD) Simulations of this compound Interactions
Molecular dynamics simulations are powerful computational methods that model the physical movements of atoms and molecules over time. iau.ir For a drug like Cediranib, MD simulations are invaluable for studying its interaction with target proteins, such as Vascular Endothelial Growth Factor Receptors (VEGFRs). aacrjournals.orgresearchgate.net
These simulations can validate the binding pose predicted by molecular docking, assess the stability of the drug-receptor complex, and identify key amino acid residues that are critical for binding. nih.govnih.gov Furthermore, techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be applied to MD simulation trajectories to estimate the binding free energy, providing a quantitative measure of binding affinity. nih.gov
Table 5: Outputs from Molecular Dynamics Simulations
| Analysis Type | Description | Insight Gained |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions, typically of the protein backbone and the ligand, over the course of the simulation. iau.ir | Assesses the stability of the system; a stable RMSD suggests the complex has reached equilibrium. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average position. | Identifies flexible and rigid regions of the protein upon ligand binding. |
| Binding Free Energy Calculation (e.g., MM-PBSA) | Estimates the strength of the interaction between the ligand and the protein. nih.gov | Quantifies binding affinity and helps compare different ligands or binding modes. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Identifies key interactions that stabilize the binding of the compound. |
Quantum Chemistry Calculations Applied to this compound
Quantum chemistry calculations, particularly those using Density Functional Theory (DFT), investigate the electronic structure of a molecule. diva-portal.orgchemrxiv.org These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, charge distribution, and molecular reactivity. diva-portal.orgnih.gov
For this compound, DFT calculations can be used to compute a wide range of molecular descriptors. nih.gov These descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential, and dipole moment, can then be used as inputs for building more accurate QSAR models for ADME prediction. mdpi.com Quantum calculations are also fundamental for studying the mechanisms of chemical reactions, including metabolic transformations. nih.gov
Table 6: Properties Derived from Quantum Chemistry Calculations
| Parameter | Description | Application |
|---|---|---|
| HOMO/LUMO Energies | The energy of the highest occupied and lowest unoccupied molecular orbitals, related to the molecule's ability to donate or accept electrons. diva-portal.org | Used as descriptors of chemical reactivity and for predicting metabolic stability. |
| Molecular Electrostatic Potential (MEP) | A 3D map of the charge distribution around a molecule. | Identifies electron-rich and electron-poor regions, which is crucial for understanding non-covalent interactions with a protein target. |
| Partial Atomic Charges | Calculates the charge associated with each atom in the molecule. | Used in molecular mechanics force fields for MD simulations and as descriptors in QSAR models. |
| Reaction Energy Barriers | Calculates the activation energy required for a chemical reaction to occur. mdpi.com | Helps in predicting the likelihood of specific metabolic pathways. nih.gov |
Artificial Intelligence and Machine Learning in this compound Drug Discovery
Predictive Modeling for this compound Optimization
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is a cornerstone of computational drug discovery. nih.govresearchgate.net These models aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For a compound like this compound, predictive models could be developed to optimize its inhibitory activity against target aminopeptidases.
The development of a predictive model for this compound would begin with a dataset of structurally related analogs and their corresponding experimentally determined biological activities (e.g., IC50 values). Machine learning algorithms, such as neural networks or random forests, would then be trained on this data to identify the key molecular features—or descriptors—that correlate with high potency. azolifesciences.com These descriptors can include physicochemical properties like molecular weight, lipophilicity (logP), and polar surface area, as well as 3D structural features.
Once validated, such a model could be used to virtually screen new, hypothetical analogs of this compound to prioritize the synthesis of compounds with the highest predicted activity. This in silico screening process significantly reduces the time and resources required compared to traditional high-throughput screening. azolifesciences.com The goal is to create a robust model that can accurately forecast the efficacy of new designs, guiding medicinal chemists toward more promising molecular architectures for enhanced therapeutic effect. nih.gov
Table 1: Illustrative Predictive Model for Hypothetical this compound Analogs This table demonstrates the potential application of a QSAR model. The data is hypothetical and for illustrative purposes.
| Compound ID | Molecular Weight (g/mol) | logP | Hydrogen Bond Donors | Predicted IC50 (nM) |
|---|---|---|---|---|
| Tosedostat (this compound) | 384.38 | 2.15 | 2 | 15.0 |
| Analog-001 | 398.41 | 2.50 | 2 | 11.5 |
| Analog-002 | 370.35 | 1.90 | 3 | 25.2 |
| Analog-003 | 412.44 | 2.85 | 1 | 8.7 |
Generative Design for Novel this compound Analogs
For this compound, a generative AI model could be trained on a large database of known enzyme inhibitors and their properties. The model would learn the underlying rules of molecular structure and bioactivity, enabling it to generate novel molecules predicted to be potent aminopeptidase inhibitors. The design process can be guided by a multi-parameter optimization function, aiming to simultaneously improve target affinity, selectivity, solubility, and metabolic stability. azolifesciences.com
Table 2: Hypothetical this compound Analogs from a Generative Model This table provides a conceptual example of outputs from a generative design process. The structures and properties are hypothetical.
| Generated Analog ID | Target Property Profile | Novelty Score | Predicted Aminopeptidase Affinity (Ki) | Predicted Solubility |
|---|---|---|---|---|
| Gen-Analog-A | High Potency, High Selectivity | 0.95 | < 5 nM | High |
| Gen-Analog-B | Balanced Potency and Permeability | 0.88 | 10-20 nM | Moderate |
| Gen-Analog-C | Novel Scaffold, High Potency | 0.98 | < 2 nM | Moderate |
| Gen-Analog-D | Reduced Off-Target Activity | 0.91 | 15 nM | High |
Structure Activity Relationship Sar Studies of C17h17fn6o2
Design and Synthesis of C17H17FN6O2 Derivatives for SAR Elucidation
Ruxolitinib emerged from extensive medicinal chemistry efforts focused on the pyrrolo[2,3-d]pyrimidine scaffold, which mimics the core structure of known kinase inhibitors ( nih.gov, ekb.eg). Incyte Corporation pursued a strategy to identify molecules suitable for both oral and topical delivery, necessitating a balance between biological activity and favorable physicochemical properties ( nih.gov). Early SAR studies explored various structural series, leading to the identification of the pyrrolo[2,3-d]pyrimidine core as a promising starting point for potent and selective JAK inhibitors ( nih.gov, nih.gov). Derivatives were synthesized to fine-tune potency, selectivity across JAK family members (JAK1, JAK2, JAK3, TYK2), and pharmacokinetic profiles, including solubility and metabolic stability ( nih.gov, nih.gov, nih.gov, nih.gov, nih.gov, nih.gov, acs.org, researchgate.net). For instance, studies on triazole-pyrrolopyrimidine derivatives aimed to enhance JAK1 inhibition ( nih.gov, researchgate.net), while deuterated analogs were explored to improve metabolic stability ( probes-drugs.org).
Identification of Key Pharmacophore Features of this compound for Target Binding
Ruxolitinib functions as an ATP-competitive inhibitor, binding within the ATP-binding pocket of JAK kinases ( nih.gov, patsnap.com, tandfonline.com, researchgate.net, mdpi.com, nih.gov). The pyrrolopyrimidine core is a critical pharmacophore element, forming essential hydrogen bonds with key residues in the hinge region of the JAK2 kinase domain, specifically with the backbone atoms of Glu930 and Leu932 ( nih.gov, tandfonline.com, researchgate.net, nih.gov). Additionally, Ruxolitinib engages in van der Waals (VDW) hydrophobic interactions with residues in the ATP-binding site, including those in the P-loop (e.g., Leu855) and the DFG motif (e.g., Asp994), which contribute to its high affinity and shape complementarity ( nih.gov, tandfonline.com, researchgate.net, nih.gov). The stereochemistry of Ruxolitinib is also significant; the (R)-enantiomer is approximately tenfold more potent than the (S)-enantiomer against JAK2, highlighting the importance of precise spatial orientation for optimal target engagement ( nih.gov, nih.gov).
Influence of Substituent Modifications on Biological Activity
SAR studies have demonstrated that modifications to the Ruxolitinib structure profoundly influence its biological activity, particularly its potency and selectivity against different JAK isoforms. Subtle alterations in the heteroaryl moiety and other substituents have been shown to enhance selectivity for JAK1 and JAK2 while minimizing off-target interactions ( patsnap.com). For example, the presence of specific substituents on the core scaffold, such as N-methyl and cyano groups, has been implicated in improving binding interactions with the hinge region and hydrophobic pockets of JAK1/2, thereby contributing to the drug's selectivity profile ( tandfonline.com). The stereochemical configuration at the chiral center is crucial, with the (R)-isomer exhibiting superior inhibitory activity compared to the (S)-isomer ( nih.gov, nih.gov). SAR investigations into pyrrolopyrimidine derivatives have also revealed how structural variations can modulate potency and selectivity against JAK family members ( nih.gov, researchgate.net, acs.org).
Correlation between Structural Features and Syk Kinase Inhibition
While Ruxolitinib's primary targets are JAK1 and JAK2, its pyrrolo[2,3-d]pyrimidine scaffold is also found in compounds investigated as inhibitors of Spleen Tyrosine Kinase (Syk) ( mdpi.com, tandfonline.com, csmres.co.uk, google.com, wipo.int). Syk is a critical mediator of immunoreceptor signaling in various inflammatory cells. Patents and research have described pyrrolo-pyrimidine derivatives exhibiting potent Syk inhibitory activity ( csmres.co.uk, google.com, wipo.int). This overlap in scaffold relevance suggests that certain structural features conferring JAK inhibitory activity may also contribute to Syk binding, indicating potential cross-reactivity or shared binding site characteristics that can be exploited through SAR studies for dual-target inhibitors or selective Syk modulators.
SAR Insights into GPCR Ligand Interactions
Direct SAR insights into Ruxolitinib's interactions with G protein-coupled receptors (GPCRs) are not extensively detailed in the provided literature. While Ruxolitinib's primary mechanism involves inhibiting intracellular JAK kinases, kinase inhibitors can sometimes exhibit off-target effects on other protein families. The broad involvement of kinases in cellular signaling pathways means that structural features optimized for one kinase might inadvertently interact with others, including potentially GPCRs or their associated signaling molecules. However, specific SAR studies detailing Ruxolitinib's interaction with GPCRs and the structural determinants thereof are not prominent in the available data.
Rational Design of this compound Analogues with Enhanced Efficacy or Specificity
The development of Ruxolitinib exemplifies rational drug design, aiming for potent and selective inhibition of JAK1 and JAK2 with favorable drug-like properties ( nih.gov, nih.gov). Medicinal chemists employed SAR-guided lead-seeking efforts, utilizing molecular docking and iterative feedback from biological assays to optimize potency, selectivity against non-JAK kinases, and pharmacokinetic parameters ( nih.gov). This led to the identification of Ruxolitinib as a molecule with low nanomolar potency and appropriate properties for both oral and topical administration ( nih.gov). Further rational design efforts have focused on creating next-generation JAK inhibitors with improved selectivity profiles and enhanced efficacy, building upon the structural insights gained from Ruxolitinib and related compounds ( aacrjournals.org, acs.org). Strategies have also included merging Ruxolitinib's core with other pharmacophores, such as in the design of dual JAK/HDAC inhibitors to target multiple oncogenic pathways simultaneously ( acs.org, nih.gov).
Compound List
this compound (Ruxolitinib)
Baricitinib
Tofacitinib
Fedratinib
Pacritinib
Ilginatinib
Lestaurtinib
Itacitinib
Momelotinib
Peficitinib
Filgotinib
CP-690,550 (Tofacitinib)
INCB018424 (Ruxolitinib)
INC424 (Ruxolitinib)
Compound 23a (Triazole-pyrrolopyrimidine derivative)
Compound 24 (Dual JAK/HDAC inhibitor)
Compound 45 (Dual JAK/HDAC inhibitor analog)
(R)-8 (Ruxolitinib analogue)
(S)-8 (Ruxolitinib analogue)
9 (Baricitinib analogue)
Deuruxolitinib
Data Tables
Table 1: Ruxolitinib and Key JAK Inhibitory Data
| Compound | Target | IC50 (nM) | Selectivity (vs. JAK3) | Reference |
| Ruxolitinib | JAK1 | 3.3 | ~130-fold | researchgate.net, dovepress.com |
| Ruxolitinib | JAK2 | 2.8 | ~130-fold | researchgate.net, dovepress.com |
| Ruxolitinib | JAK3 | 428 | - | dovepress.com |
| Ruxolitinib | TYK2 | 19 | - | dovepress.com |
| (R)-Ruxolitinib | JAK2 | ~0.3 | - | nih.gov |
| (S)-Ruxolitinib | JAK2 | ~3.0 | - | nih.gov |
Future Academic Research Directions and Therapeutic Potential of C17h17fn6o2
Exploration of Novel Biological Targets for C17H17FN6O2
A primary objective in the preclinical development of any new chemical entity is the identification of its biological targets. For this compound, this process will involve a multi-pronged approach to uncover both its primary mechanism of action and any potential off-target effects. The journey from a novel molecule to a targeted therapy is complex, often beginning with broad screening efforts to identify any anti-cancer efficacy before narrowing down to specific molecular interactions. frontiersin.org
Key strategies for target identification include:
Targeted Drug Discovery: This approach focuses on developing molecules that modulate specific, known biological targets implicated in a disease. frontiersin.org For a new compound like this compound, researchers might computationally screen it against libraries of known protein structures to predict binding affinities.
Phenotypic Screening: In contrast to target-based methods, phenotypic screening involves testing the compound in disease-relevant cellular or organismal models to observe its effect on the disease phenotype, without pre-supposing the target. This can reveal unexpected therapeutic capabilities and novel mechanisms of action.
Chemoproteomics: This powerful technique can identify direct protein targets of a small molecule within a complex biological sample, providing direct evidence of binding partners for this compound in a native cellular context.
For instance, research into novel cancer therapies often identifies unique molecular targets like the ubiquitin E3 ligase, which is critical for intracellular communication and can be dysfunctional in cancer. frontiersin.org Future studies on this compound could explore its potential to modulate such enzymatic pathways.
Investigation of this compound in Polypharmacology Research
The traditional "one drug-one target" paradigm is increasingly being replaced by the concept of polypharmacology, which acknowledges that a single drug can interact with multiple targets. nih.gov This multitargeted action can be beneficial, leading to enhanced efficacy or the ability to treat complex, multifactorial diseases. However, it can also be responsible for adverse side effects. Investigating the polypharmacological profile of this compound is therefore crucial.
Computational methods are essential for predicting multi-target interactions, helping to avoid the impracticality of exhaustively testing a compound against all possible biological targets in vitro. nih.gov These in silico predictions can guide subsequent experimental validation, saving time and resources. A comprehensive polypharmacological investigation of this compound would aim to build a detailed profile of its on-target and off-target activities, which is critical for both drug repositioning efforts and understanding potential toxicities. nih.gov
Table 1: Hypothetical Polypharmacological Profile of this compound
This interactive table illustrates a potential set of targets for this compound, showing its primary target and predicted secondary targets with varying binding affinities.
| Target Class | Specific Target | Predicted Binding Affinity (Ki, nM) | Therapeutic Area |
| Primary Target | Kinase A | 15 | Oncology |
| Secondary Target | Kinase B | 150 | Oncology |
| Secondary Target | GPCR X | 800 | Neurology |
| Off-Target | Ion Channel Y | >10,000 | Cardiology (Potential Side Effect) |
Integration of Multi-Omics Data in this compound Research
To gain a holistic understanding of the biological effects of this compound, it is essential to move beyond single-data-point analyses and embrace the integration of multi-omics data. nih.gov This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the molecular perturbations caused by the compound. nih.govfrontiersin.org Analyzing these interconnected layers helps to bridge the gap from genotype to phenotype, offering deep insights into the compound's mechanism of action. nih.gov
For this compound, a multi-omics strategy could involve:
Transcriptomics (RNA-seq): To identify which genes are up- or down-regulated in cells treated with the compound.
Proteomics: To measure changes in protein levels and post-translational modifications, confirming that transcriptional changes translate to functional protein changes.
Metabolomics: To analyze alterations in metabolic pathways, which can reveal the ultimate functional output of the compound's activity.
Integrating these datasets can reveal the pathways most affected by this compound and help identify potential biomarkers for its efficacy or toxicity. nih.gov Such an approach is crucial for understanding the complex biology of diseases and the systemic effects of a therapeutic agent. nih.gov
Table 2: Illustrative Multi-Omics Data Integration for this compound-Treated Cancer Cells
This table provides a simplified, hypothetical example of how different omics data types could be integrated to build a cohesive biological narrative.
| Omics Layer | Key Finding | Implication |
| Transcriptomics | Downregulation of mRNA for Enzyme Z | Reduced production of a key metabolic enzyme |
| Proteomics | Decreased protein levels of Enzyme Z | Confirmation of transcriptomic effect |
| Metabolomics | Accumulation of Substrate P, reduction of Product Q | Functional validation of Enzyme Z inhibition |
Development of Advanced In Vitro Models for this compound Studies
Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of human tissues, limiting their predictive value in drug discovery. nih.govmdpi.com Advanced in vitro models (CIVMs), such as 3D spheroids, organoids, and bioprinted tissues, offer a more physiologically relevant context for testing compounds like this compound. mdpi.comdrugtargetreview.com These models incorporate 3D microenvironments, multiple cell types, and mechanical cues that better mimic in vivo conditions. drugtargetreview.com The use of these advanced systems can improve the correlation between preclinical findings and clinical outcomes, potentially reducing the reliance on animal testing. nih.govmdpi.com
The evolution of these models allows for more accurate investigations into a drug's effect on tumor progression, metastasis, and response to therapy. mdpi.com For this compound, screening in 3D cancer models could provide more reliable data on its efficacy and penetration into tumor-like structures.
Organ-on-a-Chip Systems and Microfluidic Platforms
Organ-on-a-chip (OoC) technology represents a significant leap forward in in vitro modeling. mdpi.com These microfluidic devices culture human cells in continuously perfused, micron-scale chambers, recreating the structural and functional complexity of human organs like the liver, lung, and heart. mdpi.commdpi.com OoCs allow for the precise control of the cellular microenvironment and can simulate physiological mechanical forces, such as blood flow and breathing motions. mdpi.comnih.gov
By integrating different cell types, researchers can build complex models of the tumor microenvironment or even link multiple organ chips to study systemic drug effects. mdpi.comnih.gov For this compound, a "liver-on-a-chip" could be used to assess its metabolism and potential for drug-induced liver injury, while multi-organ systems could predict its pharmacokinetic and pharmacodynamic properties in a more human-relevant manner. nih.govmdpi.com This technology is pivotal for improving the preclinical assessment of drug efficacy and toxicity. doaj.org
Application of this compound in Drug Repurposing Research
Drug repurposing, or finding new uses for existing drugs, is a cost-effective strategy that can significantly shorten drug development timelines. frontiersin.org This is because repurposed drugs have already passed extensive safety and toxicity studies. frontiersin.org While this compound is a novel compound, the principles of drug repurposing can be applied in reverse. If its primary indication fails in clinical trials, but it has a well-characterized safety profile, its polypharmacological data could be mined for new therapeutic opportunities.
Computational approaches are central to modern drug repurposing. mdpi.com Methods like molecular docking and analysis of transcriptional signatures can identify new potential targets or disease indications for a compound. frontiersin.orgnih.gov For example, the Connectivity Map (CMap) project uses gene expression profiles to link drugs, genes, and diseases, enabling researchers to identify compounds that might reverse a disease-related gene expression signature. frontiersin.org Should this compound be profiled in such a database, its data could be continuously mined for new therapeutic hypotheses.
Advanced Computational Methodologies for this compound Research
Computational methods are indispensable throughout the drug discovery and development pipeline, from initial target identification to predicting clinical outcomes. mdpi.com For a new compound like this compound, these methodologies can accelerate research and reduce costs.
Key computational approaches include:
Molecular Docking and Simulation: These techniques predict how a compound binds to a protein target, helping to prioritize candidates and understand structure-activity relationships. nih.gov
Machine Learning (ML) and Artificial Intelligence (AI): AI models can be trained on vast datasets to predict a compound's properties, identify novel targets, or analyze complex data from advanced in vitro models. mdpi.commdpi.com The integration of ML with traditional computational methods is a key trend in materials and drug design. researchgate.netrsc.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity, allowing for the prediction of the efficacy of new molecules like this compound based on its structure.
These computational tools provide powerful predictive capabilities, enabling researchers to design more effective experiments and make more informed decisions, ultimately streamlining the path from a novel compound to a potential therapeutic. mdpi.com
Table 3: Hypothetical Output from an In Silico Screening of this compound Analogs
This interactive table shows a hypothetical example of how computational tools could be used to screen a library of virtual compounds based on the this compound scaffold to predict their activity and drug-like properties.
| Compound ID | Scaffold Modification | Predicted Affinity for Kinase A (nM) | Predicted Oral Bioavailability (%) | ADMET Risk Flag |
| This compound | - | 15 | 45 | Low |
| Analog-001 | -CH3 addition | 12 | 50 | Low |
| Analog-002 | -OH addition | 25 | 30 | High (Metabolic Instability) |
| Analog-003 | Ring substitution | 8 | 40 | Low |
Enhancing Predictive Models for Compound Optimization
A key area of future research involves the enhancement of predictive computational models to optimize the application and properties of Tucatinib. Population pharmacokinetic (PopPK) modeling has been instrumental in characterizing the drug's behavior and identifying sources of variability in its pharmacokinetics. nih.gov
A two-compartment PopPK model has been developed that adequately describes Tucatinib's concentration profiles. nih.gov This model incorporates linear elimination and first-order absorption with a lag time, providing a robust framework for predicting drug exposure. nih.gov Research has shown that tumor type is a significant covariate affecting Tucatinib's bioavailability and clearance, leading to higher exposure in patients with HER2-positive metastatic breast cancer compared to healthy participants. nih.gov These models are crucial for understanding how patient-specific factors can influence drug levels, which is a vital step toward personalized medicine.
Future work in this area will likely focus on integrating more complex datasets into these models. This includes genomic data, patient demographics, and co-morbidities to create more precise predictive tools. unimi.it Furthermore, Quantitative Structure-Activity Relationship (QSAR) models, which relate a compound's chemical structure to its biological activity, represent another avenue for optimization. cas.orgresearchgate.net By developing QSAR models for Tucatinib and its analogs, researchers can predict the potency and selectivity of new chemical entities in silico, thereby accelerating the optimization of lead compounds and reducing the need for extensive initial screening. cas.org
| Parameter | Description | Significance in Compound Optimization |
|---|---|---|
| Absorption Lag Time (Tlag) | The delay between drug administration and its appearance in systemic circulation. nih.gov | Helps in predicting the onset of therapeutic action and optimizing dosing schedules. |
| Absorption Rate Constant (Ka) | The rate at which the drug is absorbed into the bloodstream. nih.gov | Influences the time to reach maximum concentration (Cmax) and overall drug exposure. |
| Apparent Clearance (CL/F) | The volume of plasma cleared of the drug per unit of time, adjusted for bioavailability. nih.gov | A critical determinant of steady-state drug concentration; models show it is lower in cancer patients than healthy volunteers. nih.gov |
| Bioavailability (F) | The fraction of the administered dose that reaches systemic circulation. nih.gov | Models indicate tumor type significantly impacts bioavailability, affecting overall drug exposure. nih.gov |
Artificial Intelligence-Driven Approaches for this compound Analog Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the discovery of kinase inhibitors and offer significant potential for identifying novel analogs of Tucatinib. nih.govrsc.org These technologies can analyze vast chemical datasets to identify new molecules with improved potency, selectivity, or the ability to overcome resistance mechanisms. nih.govnih.gov
Generative Models: These deep learning models can "learn" the principles of chemical structure and molecular interactions from existing data to propose entirely new molecules. nih.gov For Tucatinib, generative AI could design analogs with novel scaffolds that retain high selectivity for HER2 while potentially offering improved pharmacokinetic properties or activity against mutated forms of the receptor. abbvie.com
Virtual Screening and Hit Generation: AI can accelerate the screening of massive virtual libraries of compounds to identify those most likely to bind to HER2. nih.gov By using ML to predict binding affinity and other properties, researchers can prioritize a smaller number of high-potential candidates for laboratory synthesis and testing, saving considerable time and resources. nih.gov
Predictive Modeling of Structure-Activity Relationships: AI algorithms, such as graph neural networks, can build sophisticated models that predict a molecule's activity based on its structure. nih.gov These models go beyond traditional QSAR by capturing more complex, non-linear relationships, enabling more accurate predictions for novel Tucatinib analogs. nih.gov
The application of these AI tools promises to accelerate the design-build-test-learn cycle in medicinal chemistry, leading to the faster discovery of next-generation HER2 inhibitors. nih.govyoutube.com
| AI/ML Technique | Application | Potential Outcome for Tucatinib Research |
|---|---|---|
| Generative Adversarial Networks (GANs) | De novo design of novel molecular structures. nih.gov | Discovery of new chemical scaffolds with high potency and selectivity for HER2. |
| Deep Learning / Neural Networks | Predicting compound properties like binding affinity, toxicity, and metabolic stability. nih.govnih.gov | More accurate in silico prediction of an analog's therapeutic potential and liabilities. |
| Graph Neural Networks (GNNs) | Modeling complex molecular structures and interactions to predict bioactivity. nih.gov | Improved understanding of the structure-activity relationship for HER2 inhibition. |
| Federated Learning | Training AI models across multiple institutions without sharing sensitive raw data. rsc.org | Enables collaborative model building using diverse datasets to enhance predictive accuracy. |
Academic Collaboration and Open Science Initiatives in this compound Research
The clinical development of Tucatinib has been characterized by extensive academic and clinical collaboration on a global scale. The pivotal HER2CLIMB clinical trial, for instance, was an international, multi-center study involving numerous cancer institutes, university hospitals, and medical centers across North America, Europe, and Asia. nih.gov This collaborative framework is essential for recruiting diverse patient populations and ensuring the robustness and generalizability of trial results. nih.govnih.gov
Future research on Tucatinib will continue to benefit from such partnerships. Open science initiatives, where pharmaceutical companies, academic researchers, and charitable organizations collaborate, represent a powerful model for accelerating progress. acs.org An example of such an initiative in a related field is the Breast Cancer Now Catalyst Programme, which unites leading European researchers with pharmaceutical companies. pharmafile.com In this program, companies grant academic researchers access to their pipeline of drugs to explore new treatment combinations and mechanisms of action, funded by grants from the charity. pharmafile.com
Applying this model to Tucatinib research could involve:
Collaborative Clinical Trials: Establishing consortia to investigate Tucatinib in new combinations or for less common HER2-positive cancers.
Data Sharing Platforms: Creating open databases with preclinical and clinical data from Tucatinib studies to allow for broader analysis by the academic community. acs.org
Public-Private Partnerships: Fostering joint projects between the drug's manufacturer and academic labs to explore mechanisms of resistance and develop strategies to overcome them.
These collaborative and open-science approaches are critical for maximizing the therapeutic value of Tucatinib and ensuring that new discoveries are translated into clinical benefits for patients as quickly as possible. pharmafile.com
| Institution Type | Examples of Participating Centers | Country |
|---|---|---|
| Comprehensive Cancer Center | Dana-Farber Cancer Institute, MD Anderson Cancer Center, University of Colorado Cancer Center nih.gov | USA |
| University Medical Center | Vanderbilt University Medical Center, Duke Cancer Institute, Yale Cancer Center nih.gov | USA |
| International Cancer Research Center | Centre Léon Bérard, Istituto Europeo di Oncologia, Peter MacCallum Cancer Centre nih.gov | France, Italy, Australia |
| University Health Network | Princess Margaret Cancer Centre, University of Toronto nih.gov | Canada |
Q & A
Q. How can interdisciplinary teams collaboratively design studies on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
